molecular formula C18H18BrN3O2S B12616105 1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-

1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-

Cat. No.: B12616105
M. Wt: 420.3 g/mol
InChI Key: YXMGFYSOSCMLJZ-AWEZNQCLSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrrolo[2,3-b]pyridine core, a bromine atom, a phenylsulfonyl group, and a pyrrolidinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]- typically involves multi-step organic reactions. The process may start with the formation of the pyrrolo[2,3-b]pyridine core through cyclization reactions. The bromination step introduces the bromine atom, while the phenylsulfonyl group can be added through sulfonylation reactions. The final step involves the attachment of the pyrrolidinylmethyl group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: The core structure without additional substituents.

    6-Bromo-1H-Pyrrolo[2,3-b]pyridine: A simpler compound with only the bromine substituent.

    1-(Phenylsulfonyl)-1H-Pyrrolo[2,3-b]pyridine: A compound with the phenylsulfonyl group but lacking other substituents.

Uniqueness

1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]- is unique due to its combination of substituents, which confer specific chemical properties and potential applications. The presence of the bromine atom, phenylsulfonyl group, and pyrrolidinylmethyl group distinguishes it from simpler analogs and may enhance its reactivity and biological activity.

Properties

Molecular Formula

C18H18BrN3O2S

Molecular Weight

420.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-bromo-2-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C18H18BrN3O2S/c19-17-9-8-13-11-15(12-14-5-4-10-20-14)22(18(13)21-17)25(23,24)16-6-2-1-3-7-16/h1-3,6-9,11,14,20H,4-5,10,12H2/t14-/m0/s1

InChI Key

YXMGFYSOSCMLJZ-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@H](NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=C(C=C3)Br

Canonical SMILES

C1CC(NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=C(C=C3)Br

Origin of Product

United States

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